molecular formula C10H15Cl2N3O B1383337 3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride CAS No. 1786215-06-2

3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride

Cat. No. B1383337
M. Wt: 264.15 g/mol
InChI Key: REUDWPSZPQVIEF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride” is not available in the current literature .


Chemical Reactions Analysis

The chemical reactions involving “3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride” are not explicitly mentioned in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride” are not available in the current literature .

Scientific Research Applications

Understanding Psychoactive Substance Effects

3-Amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride, as a structural analog of indoles and substituted phenethylamines, is seen in the context of psychoactive substances. Research highlights the clinical characteristics and laboratory investigations related to intoxications of such substances. Findings demonstrate the severe clinical toxicity associated with these substances, indicating a consistent presence of a sympathomimetic toxidrome and symptoms related to serotonin toxicity in severe cases (Bäckberg et al., 2014).

Hepatic Protection Roles

Indoles, including specific derivatives, have shown significant hepatic protective effects in chronic liver injuries such as viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. They modulate enzymes relevant to hepatitis viral replication and other hepatotoxic substances, providing a broad spectrum of protective effects like anti-fibrosis, anti-tumor, and immunomodulatory effects (Wang et al., 2016).

Analytical Applications in Agriculture and Biomedical Sciences

The reaction of ninhydrin with primary amino groups, which is a characteristic chemical reaction of certain amino acids, peptides, and proteins, has pivotal applications across various disciplines including agriculture, biomedical, and environmental sciences. This reaction is critical for the detection, isolation, and analysis of compounds relevant to these fields (Friedman, 2004).

Indole Synthesis and Classification

The compound falls under the umbrella of indole synthesis, a field that is crucial in organic chemistry due to the wide range of biological activities associated with indole alkaloids. The review and classification of indole syntheses provide a comprehensive framework for understanding the methods and approaches to indole synthesis, highlighting the importance of these compounds in various fields (Taber & Tirunahari, 2011).

Safety And Hazards

The safety and hazards associated with a compound refer to its potential risks to human health and the environment. The specific safety and hazards for “3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride” are not available in the current literature .

Future Directions

The future directions for research on “3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable insights into the potential applications of this compound .

properties

IUPAC Name

3-amino-6-(dimethylamino)-1,3-dihydroindol-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c1-13(2)6-3-4-7-8(5-6)12-10(14)9(7)11;;/h3-5,9H,11H2,1-2H3,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUDWPSZPQVIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=O)N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride
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3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride
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3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride
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3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride
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3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride
Reactant of Route 6
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3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride

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